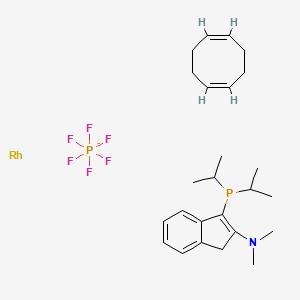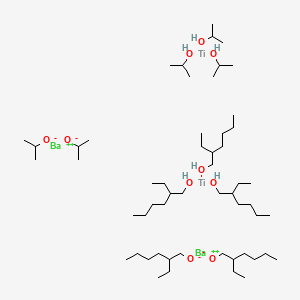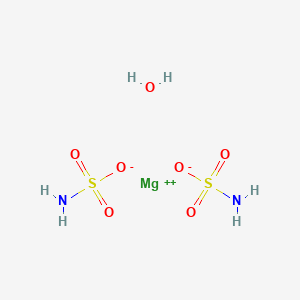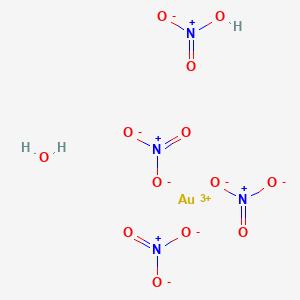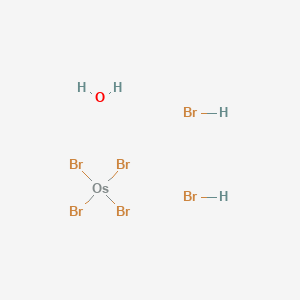
Dihydrogen hexabromoosmate(IV) hydrate, 99.9% (metals basis)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen hexabromoosmate(IV) hydrate, 99.9% (metals basis) is an inorganic compound that is composed of bromine and oxygen atoms, with hydrogen atoms in the form of a hydrate. It is commonly used as a reagent in scientific research and laboratory experiments. This compound is also known as hexabromo-dihydroxy-dihydrate, hexabromo-dihydroxy-monohydrate, or hexabromo-dihydroxy-dihydrate (HBDH). It is a white, odorless, and slightly hygroscopic solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
HBDH has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It is often used as a reagent in biochemical and physiological experiments, such as protein purification, enzyme assays, and DNA amplification. It has also been used in the synthesis of various compounds, such as bromo-oligosaccharides, brominated polymers, and brominated polyhydroxyalkanoates.
Mecanismo De Acción
The mechanism of action of HBDH is not fully understood. However, it is believed that the bromine atoms interact with the hydroxyl groups of the substrate, forming a bromo-oligosaccharide. This bromo-oligosaccharide then binds to the substrate, forming a complex which can then be further modified by the addition of other reagents.
Biochemical and Physiological Effects
The effects of HBDH on biochemical and physiological processes are not well understood. However, it has been suggested that the brominated compounds produced by the reaction of HBDH with substrates can interact with proteins and enzymes, altering their activity and potentially affecting their function. In addition, HBDH has been shown to have an inhibitory effect on certain enzymes, such as phosphodiesterases and proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HBDH has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. It is also relatively safe to handle, as it has low toxicity and does not produce hazardous by-products. However, it is important to note that HBDH is not a highly reactive reagent, and it can take a long time for the reaction to occur. In addition, it is not suitable for use in reactions involving highly reactive substrates, such as proteins or enzymes.
Direcciones Futuras
The use of HBDH in scientific research has the potential to be further explored. Further research could focus on the effects of the brominated compounds produced by the reaction of HBDH with substrates on biochemical and physiological processes. In addition, further research could explore the potential of HBDH as a reagent for the synthesis of new compounds. Finally, research could be done to explore the potential of HBDH for use in other laboratory experiments, such as drug synthesis and drug delivery.
Métodos De Síntesis
HBDH is synthesized by the reaction of bromine and an aqueous solution of sodium hydroxide. The reaction produces a white crystalline precipitate which then needs to be filtered, washed, and dried to obtain the desired product. The reaction can be represented as:
2 Br2 + 2 NaOH → Na2[Br2(OH)2] + 2 NaBr
Propiedades
IUPAC Name |
tetrabromoosmium;hydrate;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.H2O.Os/h6*1H;1H2;/q;;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZWHMKRWMKLS-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br.Br.Br[Os](Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H4OOs |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrogen hexabromoosmate(IV) hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

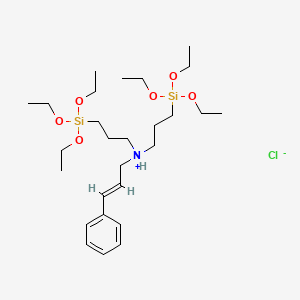
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
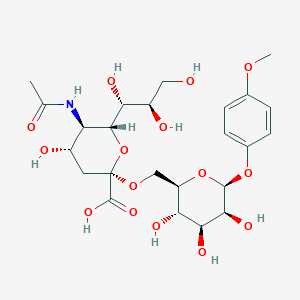
![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)
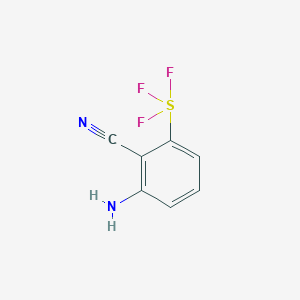
![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
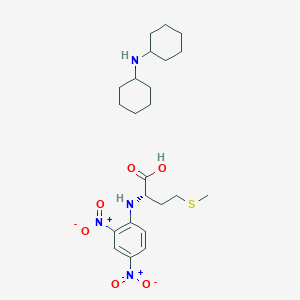
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)
